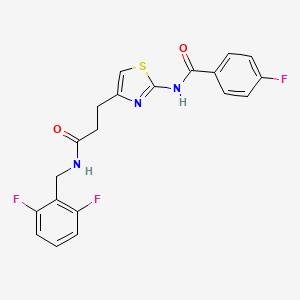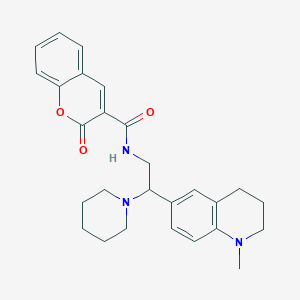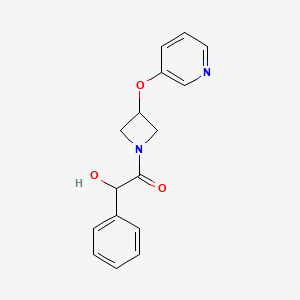![molecular formula C23H27N3O3 B2670400 3-cyclopropyl-6-{[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)piperidin-4-yl]methoxy}pyridazine CAS No. 2380040-35-5](/img/structure/B2670400.png)
3-cyclopropyl-6-{[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)piperidin-4-yl]methoxy}pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-cyclopropyl-6-{[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)piperidin-4-yl]methoxy}pyridazine is a complex organic compound that features a pyridazine ring substituted with a cyclopropyl group and a methoxy group linked to a piperidine ring, which is further connected to a dihydrobenzopyran carbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-6-{[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)piperidin-4-yl]methoxy}pyridazine typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the pyridazine ring through a cyclization reaction, followed by the introduction of the cyclopropyl and methoxy groups via substitution reactions. The piperidine ring is then attached through a nucleophilic substitution reaction, and finally, the dihydrobenzopyran carbonyl group is introduced through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of specific catalysts, solvents, and temperature control to facilitate the reactions. Additionally, purification techniques such as recrystallization, chromatography, and distillation may be employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3-cyclopropyl-6-{[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)piperidin-4-yl]methoxy}pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, appropriate solvents, and sometimes catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, reduction may produce alcohols, and substitution reactions can introduce a wide range of functional groups.
Wissenschaftliche Forschungsanwendungen
3-cyclopropyl-6-{[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)piperidin-4-yl]methoxy}pyridazine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, and its reactivity can be studied to develop new synthetic methodologies.
Biology: The compound may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It could be explored as a lead compound for the development of new pharmaceuticals, particularly if it exhibits promising biological activity.
Industry: The compound may find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 3-cyclopropyl-6-{[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)piperidin-4-yl]methoxy}pyridazine depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The pathways involved could include inhibition of enzyme activity, activation of signaling pathways, or disruption of protein-protein interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-cyclopropyl-6-{[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)piperidin-4-yl]methoxy}pyridazine include other pyridazine derivatives, such as:
- 3-cyclopropyl-6-methoxypyridazine
- 3,4-dihydro-2H-1-benzopyran-2-carbonyl derivatives
- Piperidin-4-yl methoxy compounds
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique reactivity and biological activity compared to other similar compounds. This makes it a valuable compound for further research and development in various scientific fields.
Eigenschaften
IUPAC Name |
[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(3,4-dihydro-2H-chromen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c27-23(21-9-7-18-3-1-2-4-20(18)29-21)26-13-11-16(12-14-26)15-28-22-10-8-19(24-25-22)17-5-6-17/h1-4,8,10,16-17,21H,5-7,9,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOUTPRWPBQSKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)OCC3CCN(CC3)C(=O)C4CCC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(2-(p-Tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2670319.png)
![Isopropyl 2-(ethylthio)-7-methyl-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2670320.png)
![1-(3,4-dimethoxyphenyl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethan-1-ol](/img/structure/B2670322.png)
![3-[5-Hydroxy-3-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2670323.png)
![1-(difluoromethyl)-2-[(3,4-dimethylbenzenesulfonyl)methyl]-1H-imidazole](/img/structure/B2670324.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-ethoxybenzenesulfonamide](/img/structure/B2670327.png)
![3-[(5-Fluoropyridin-2-yl)oxy]pyrrolidin-2-one](/img/structure/B2670328.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2670330.png)


![4-methoxy-1-phenyl-5-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2670336.png)
![rac-(1R,5S,6R)-3-Azabicyclo[3.2.0]heptan-6-ol hydrochloride](/img/structure/B2670338.png)

